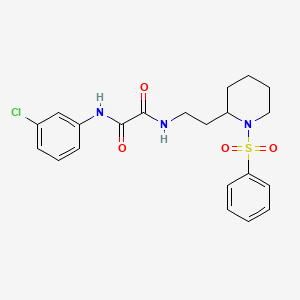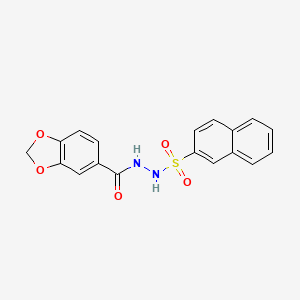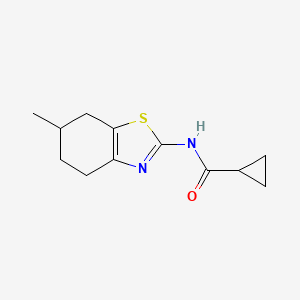![molecular formula C15H16ClN3O3 B3007201 5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide CAS No. 1036175-83-3](/img/structure/B3007201.png)
5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide is a chemical compound with the molecular formula C15H16ClN3O2 It is known for its unique structure, which includes a chloro-substituted benzamide core linked to a cyanocyclopentyl group through a carbamoyl methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Chlorination: The amine is chlorinated to introduce the chloro substituent at the desired position.
Carbamoylation: The chloro-substituted amine is reacted with a cyanocyclopentyl isocyanate to form the carbamoyl linkage.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: Ammonia (NH3), thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
5-Chloro-2-{[(1-cyanocyclopropyl)carbamoyl]methoxy}benzamide: Contains a cyclopropyl group, leading to different steric and electronic properties.
Uniqueness
5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its cyanocyclopentyl group, in particular, provides unique steric and electronic characteristics that differentiate it from similar compounds.
Properties
IUPAC Name |
5-chloro-2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-10-3-4-12(11(7-10)14(18)21)22-8-13(20)19-15(9-17)5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYCDVWNKDVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007133.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
